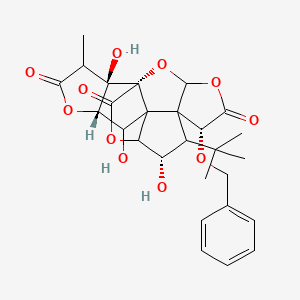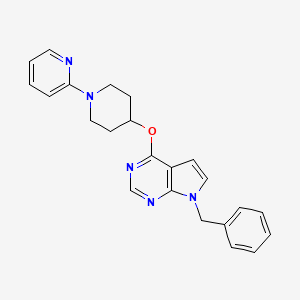
Pyrrolopyrimidine 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrimidine 48 is a synthetic and biologically active compound known for its role as a blocker of sodium channels, specifically NaV1.7 and NaV1.5 channels . This compound has garnered significant attention in the scientific community due to its high purity and efficacy in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrimidine derivatives, including pyrrolopyrimidine 48, involves several methods. One common approach is the Cu-catalyzed reaction, where CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another method involves microwave-assisted reactions, which provide a robust approach for the preparation of pyrrolopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in lyophilized form and shipped at room temperature .
Chemical Reactions Analysis
Types of Reactions: Pyrrolopyrimidine 48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, and microwave irradiation . The conditions vary depending on the desired reaction and product.
Major Products Formed: The major products formed from these reactions are various pyrrolopyrimidine derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
Pyrrolopyrimidine 48 has numerous applications in scientific research, including:
Mechanism of Action
Pyrrolopyrimidine 48 exerts its effects by blocking sodium channels, specifically NaV1.7 and NaV1.5 . This blockage inhibits the flow of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. The compound’s high selectivity and potency make it a valuable tool in studying sodium channel function and related disorders .
Comparison with Similar Compounds
Pyrazolopyrimidine: Another scaffold used in drug design, known for its efficacy in treating various diseases.
5-Aminopyrazole-4-Carboxamide: A scaffold-based bumped kinase inhibitor effective against toxoplasmosis.
Uniqueness: Pyrrolopyrimidine 48 is unique due to its high selectivity for NaV1.7 and NaV1.5 channels and its ability to block these channels with high potency . This makes it particularly valuable in research focused on sodium channel-related disorders.
Properties
Molecular Formula |
C23H23N5O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
7-benzyl-4-(1-pyridin-2-ylpiperidin-4-yl)oxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H23N5O/c1-2-6-18(7-3-1)16-28-15-11-20-22(28)25-17-26-23(20)29-19-9-13-27(14-10-19)21-8-4-5-12-24-21/h1-8,11-12,15,17,19H,9-10,13-14,16H2 |
InChI Key |
ZMRCFNOIVYNNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC3=C2C=CN3CC4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
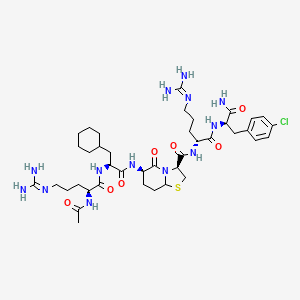
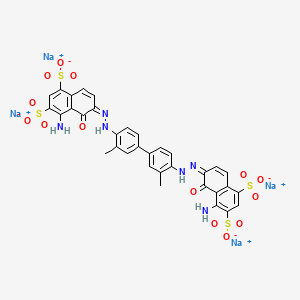
![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)
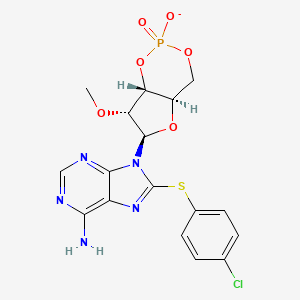
![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)

![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
